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Compound of Interest

Compound Name: Oseltamivir-d3-1

Cat. No.: B12399139

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oseltamivir-d3, a deuterated
isotopologue of the antiviral drug Oseltamivir. This document details its chemical structure,
molecular weight, and provides insights into its synthesis and analytical characterization. The
information is intended to support research and development activities involving this
compound.

Core Data Presentation

Quantitative data for Oseltamivir-d3 and its phosphate salt are summarized in the table below
for easy reference and comparison.

Property Oseltamivir-d3 Oseltamivir-d3 Phosphate
Molecular Formula C16H25D3N204 C16H28D3N20sP
Molecular Weight 315.42 g/mol [1][2] 413.42 g/mol [3]

) (3R,4R,5S)-4-(Acetylamino-
ethyl (3R,4R,5S)-5-amino-3-

d3)-5-amino-3-(1-
(pentan-3-yloxy)-4-[(2,2,2-
IUPAC Name ] ] ) ethylpropoxy)-1-cyclohexene-
trideuterioacetyl)amino]cyclohe ] )
1-carboxylic Acid Ethyl Ester

xene-1-carboxylate[1]
Phosphate[3]

CAS Number 1093851-61-6[2] Not available
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Chemical Structure

The chemical structure of Oseltamivir-d3 is characterized by a cyclohexene ring with three
stereocenters. The deuterium atoms are located on the acetyl group, specifically replacing the
three protons of the methyl group.

Figure 1: Chemical structure of Oseltamivir-d3.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.
Oseltamivir carboxylate acts as a competitive inhibitor of the influenza virus neuraminidase
enzyme. This enzyme is crucial for the release of newly formed virus particles from infected
host cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus

to other cells.
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Figure 2: Mechanism of action of Oseltamivir.

Experimental Protocols
Synthesis of Oseltamivir-d3
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A specific, detailed experimental protocol for the synthesis of Oseltamivir-d3 is not readily
available in the public domain. However, its synthesis would follow the established routes for
Oseltamivir, with the introduction of the deuterium label at the appropriate step. The most likely
point of isotopic labeling is during the acetylation of the amino group at the C4 position of the
cyclohexene ring, using deuterated acetic anhydride ((CDsCO)20) or a similar deuterated
acetylating agent.

One of the common synthetic routes starts from shikimic acid. A generalized, multi-step
synthesis of Oseltamivir is described, and the key acetylation step where deuteration would
occur is highlighted.

Exemplary Synthesis Outline (adapted from known Oseltamivir syntheses):

» Starting Material: The synthesis typically begins with (-)-shikimic acid, a naturally occurring
compound.

o Formation of a Key Intermediate: Through a series of reactions including esterification,
protection of hydroxyl groups, and epoxide formation, a key aziridine intermediate is
synthesized.

e Ring Opening: The aziridine ring is opened by reacting with 3-pentanol to introduce the
characteristic pentoxy ether side chain.

o Deprotection and Acetylation (Deuteration Step): The protecting groups on the amino
functionality are removed. The resulting free amine is then acetylated. To produce
Oseltamivir-d3, this step would be performed using a deuterated acetyl source, such as
acetic-d3 anhydride or acetyl-d3 chloride, in the presence of a base.

e Final Product Formation: Subsequent deprotection and salt formation (if preparing the
phosphate salt) yield the final Oseltamivir-d3 product.

Note: This is a generalized description. The actual synthesis involves multiple complex steps
with specific reagents and reaction conditions that would need to be optimized for the
deuterated analog.
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Analytical Characterization: High-Performance Liquid
Chromatography (HPLC)

The purity and concentration of Oseltamivir-d3 can be determined using reverse-phase high-
performance liquid chromatography (RP-HPLC). The following is a representative protocol
based on published methods for Oseltamivir analysis.

Instrumentation:
o HPLC system with a UV detector
o C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um patrticle size)

Reagents:

Acetonitrile (HPLC grade)

Water (HPLC grade)

Bicarbonate buffer (0.05 M, pH 10) or other suitable buffer system

Oseltamivir-d3 reference standard

Chromatographic Conditions:

Mobile Phase: A mixture of acetonitrile and bicarbonate buffer (e.g., 30:70 v/v).[4]

Flow Rate: 1.0 mL/min.[4]

Column Temperature: 30 °C.[4]

Detection Wavelength: 220 nm or 254 nm.[4]

Injection Volume: 2 pL.[4]

Procedure:
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o Standard Preparation: Prepare a stock solution of the Oseltamivir-d3 reference standard in a
suitable solvent (e.g., water or mobile phase). Prepare a series of working standards by
diluting the stock solution to known concentrations.

o Sample Preparation: Dissolve the Oseltamivir-d3 sample in the mobile phase to a
concentration within the range of the standard curve.

e Analysis: Inject the standard solutions and the sample solution into the HPLC system.

o Quantification: ldentify the Oseltamivir-d3 peak based on its retention time compared to the
reference standard. The concentration of Oseltamivir-d3 in the sample can be calculated by
comparing its peak area to the calibration curve generated from the standard solutions.

This technical guide provides foundational information for researchers and professionals
working with Oseltamivir-d3. For specific applications, further optimization of synthetic and
analytical methods may be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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